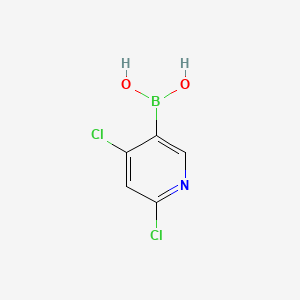

(4,6-Dichloropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXIQUFADVGXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672079 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070893-11-6 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4,6-Dichloropyridin-3-yl)boronic acid

This guide provides a comprehensive technical overview of (4,6-Dichloropyridin-3-yl)boronic acid, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, underpinned by field-proven insights and authoritative references.

Section 1: Core Compound Profile

(4,6-Dichloropyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that has emerged as a versatile building block, particularly in the synthesis of complex pharmaceutical compounds.[1] Its utility stems from the presence of both a reactive boronic acid moiety and halogenated pyridine ring, allowing for sequential and site-selective functionalization.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a reagent is critical for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1070893-11-6 | [2] |

| Molecular Formula | C5H4BCl2NO2 | [2][3] |

| Molecular Weight | 191.81 g/mol | [2] |

| IUPAC Name | (4,6-dichloro-3-pyridinyl)boronic acid | [2] |

| Synonyms | (4,6-Dichloropyridine-3-yl)boronic acid, 2,4-Dichloropyridine-5-boronic acid | [2] |

| Appearance | White to off-white powder | [4] |

| SMILES | B(C1=CN=C(C=C1Cl)Cl)(O)O | [2] |

These properties are essential for accurate reagent measurement, reaction stoichiometry calculations, and analytical characterization.

Section 2: Synthesis Methodologies

The synthesis of pyridinyl boronic acids, including the 6-halo-pyridin-3-yl boronic acid scaffold, is well-documented. A common precursor for this class of compounds is 2,5-dichloropyridine.[1] Two primary strategies are prevalent:

-

Halogen-Metal Exchange followed by Borylation: This method leverages the differential reactivity of the chlorine atoms on the pyridine ring. A regioselective lithiation is performed, followed by trapping with a borate ester to form the boronic acid.[1]

-

Palladium-Catalyzed Miyaura Borylation: This approach employs a palladium catalyst to directly install a boronic ester group onto the pyridine ring, which is subsequently hydrolyzed to the desired boronic acid.[1]

The choice of method depends on factors such as substrate compatibility, desired scale, and available starting materials. The halogen-metal exchange route is often favored for its regioselectivity.

Section 3: Applications in Synthetic Chemistry

The primary application of (4,6-Dichloropyridin-3-yl)boronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like (4,6-Dichloropyridin-3-yl)boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[6][7]

The dichlorinated pyridine core of (4,6-Dichloropyridin-3-yl)boronic acid allows for a stepwise functionalization strategy. The boronic acid can first participate in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at one of the chloro-substituted positions, providing a pathway to highly substituted and complex molecular architectures.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (4,6-Dichloropyridin-3-yl)boronic acid with an aryl bromide.

Materials:

-

(4,6-Dichloropyridin-3-yl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4)

-

Solvent (e.g., 1,4-Dioxane and water)[8]

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., 5 mol %).[8]

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the solvent (e.g., 1,4-Dioxane) and stir the mixture at room temperature for 30 minutes.[8]

-

Add (4,6-Dichloropyridin-3-yl)boronic acid (1.1 equiv), the base (e.g., K3PO4, 2.0 equiv), and distilled water.[8]

-

Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Causality in Protocol Design:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling (4,6-Dichloropyridin-3-yl)boronic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10][11]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][10][12]

-

Handling: Avoid contact with skin and eyes.[11][12] Do not eat, drink, or smoke when using this product.[9][10] Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Spills: In case of a spill, avoid generating dust.[10] Collect the material and place it in a suitable container for disposal.[10][11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][11][12][13]

Section 5: Conclusion

(4,6-Dichloropyridin-3-yl)boronic acid is a valuable and versatile reagent in synthetic organic chemistry. Its utility in constructing complex molecules through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

-

(4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

(4,6-dichloropyridin-3-yl)boronic acid,hydrate. (n.d.). GlobalChemMall. Retrieved from [Link]

-

Cross-coupling of 3 with boronic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

2,6-Dichloropyridine-3-boronic acid, 95% 250 mg | Request for Quote. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4,6-DICHLOROPYRIDIN-3-YL)BORONIC ACID [m.chemicalbook.com]

- 4. 2,6-Dichloropyridine-3-boronic acid, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(4,6-Dichloropyridin-3-yl)boronic acid molecular weight

An In-Depth Technical Guide to (4,6-Dichloropyridin-3-yl)boronic acid: Properties, Application, and Analysis

Introduction

(4,6-Dichloropyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within medicinal chemistry and drug discovery. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The dichloropyridine scaffold itself is a valuable pharmacophore, and its combination with the boronic acid functional group provides a direct route to novel molecular entities with potential therapeutic applications.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, synthesis, handling, and analytical characterization of (4,6-Dichloropyridin-3-yl)boronic acid. We will delve into the causality behind recommended protocols, addressing the inherent challenges associated with this class of compounds, such as their stability and potential to form anhydride species.

Core Physicochemical Properties

The fundamental properties of (4,6-Dichloropyridin-3-yl)boronic acid are summarized below. Accurate knowledge of these properties is the bedrock of its effective use in synthesis and analysis. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in reaction design.

| Property | Value | Source |

| Molecular Weight | 191.81 g/mol | PubChem[1] |

| Molecular Formula | C₅H₄BCl₂NO₂ | PubChem[1] |

| CAS Number | 1070893-11-6 | PubChem[1] |

| IUPAC Name | (4,6-dichloro-3-pyridinyl)boronic acid | PubChem[1] |

| Synonyms | 4,6-Dichloropyridine-3-boronic acid | PubChem[1] |

| Physical State | Powder / Solid | N/A |

| SMILES | B(C1=CN=C(C=C1Cl)Cl)(O)O | PubChem[1] |

Synthesis and Application in Suzuki-Miyaura Coupling

Arylboronic acids are traditionally synthesized through the reaction of an organometallic intermediate (organomagnesium or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[2] This pathway, while effective, has limitations regarding functional group tolerance. Modern methods, such as the direct borylation of aryl halides, offer alternative routes.

The primary value of (4,6-Dichloropyridin-3-yl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[3]

Below is a conceptual workflow illustrating the role of (4,6-Dichloropyridin-3-yl)boronic acid in a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl product, a common core structure in many pharmaceutical agents.

Caption: Conceptual workflow of a Suzuki-Miyaura coupling reaction.

Analytical Characterization and Quality Control

The analysis of boronic acids presents unique challenges due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium can complicate analytical results, particularly in mass spectrometry, where multiple species may be observed.[4] Furthermore, pinacol esters of boronic acids, often used as stable surrogates, can readily hydrolyze back to the boronic acid under typical reversed-phase HPLC conditions.[5]

Therefore, a robust quality control (QC) workflow is essential to ensure the purity and identity of (4,6-Dichloropyridin-3-yl)boronic acid prior to its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the benchmark techniques for this purpose.[6]

Sources

- 1. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (4,6-Dichloropyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in the arsenal of the modern medicinal chemist. First synthesized in 1860, their utility has expanded dramatically, largely due to their versatile reactivity, general stability, and low toxicity.[1] A pivotal application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2][3][4] The significance of boronic acids in drug development was unequivocally established with the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, which functions as a proteasome inhibitor for treating multiple myeloma.[5] This milestone has spurred increasing interest in this class of compounds, leading to other approved drugs like Ixazomib and Vaborbactam.[1][5]

This guide focuses on a specific, highly functionalized building block: (4,6-Dichloropyridin-3-yl)boronic acid . Its unique electronic and structural features, stemming from the dichlorinated pyridine ring, make it a valuable synthon for accessing novel chemical matter, particularly in the development of targeted therapies such as kinase inhibitors.

Core Molecular Structure and Properties

(4,6-Dichloropyridin-3-yl)boronic acid is a heterocyclic organoboron compound. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly influences its reactivity and the properties of the molecules it helps to create.

Structural and Physicochemical Data

A comprehensive summary of the key identifiers and physicochemical properties of (4,6-Dichloropyridin-3-yl)boronic acid is presented below.

| Property | Value | Source |

| IUPAC Name | (4,6-dichloro-3-pyridinyl)boronic acid | [6] |

| CAS Number | 1070893-11-6 | [6] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [6] |

| Molecular Weight | 191.81 g/mol | [6] |

| Appearance | White to off-white solid | (General observation from supplier data) |

| Melting Point | >300 °C | (Often reported by commercial suppliers) |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | (General property of arylboronic acids) |

Spectroscopic Characterization

The structural integrity of (4,6-Dichloropyridin-3-yl)boronic acid is confirmed through various spectroscopic techniques. While a specific, publicly available, fully characterized spectrum for this exact compound is not readily found in peer-reviewed journals, typical spectral characteristics can be inferred from related structures and general principles.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 2-position (between the nitrogen and the boronic acid group) and the proton at the 5-position will exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR would display five signals for the pyridine ring carbons, with the carbon atoms attached to chlorine and boron showing characteristic shifts.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids. The ¹¹B NMR chemical shift for tricoordinate arylboronic acids typically appears in the range of 27-33 ppm. The presence of a ligand or base can cause an upfield shift due to the formation of a tetracoordinate boron species.[1]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

Synthesis and Chemical Reactivity

The synthesis of (4,6-Dichloropyridin-3-yl)boronic acid is a critical step in its utilization as a building block. The most common synthetic strategies involve a halogen-metal exchange followed by borylation.

Synthetic Workflow: From Dihalopyridine to Boronic Acid

A general and robust method for the synthesis of pyridinyl boronic acids starts from a dihalogenated pyridine precursor. This approach leverages the differential reactivity of the halogen atoms to achieve regioselective functionalization.

Caption: General synthesis workflow for (4,6-Dichloropyridin-3-yl)boronic acid.

Detailed Experimental Protocol

The following protocol is adapted from procedures described in patent literature for the synthesis of (4,6-Dichloropyridin-3-yl)boronic acid, a key intermediate in the preparation of Cyclin-Dependent Kinase (CDK) inhibitors.

Reference: This protocol is based on the synthesis described in patent WO 2007/138378 A1, assigned to Astex Therapeutics Ltd.

Step 1: Regioselective Lithiation and Borylation

-

Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is thoroughly flushed with dry nitrogen.

-

Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 3,4,6-trichloropyridine. The solution is cooled to approximately -75 °C using a dry ice/acetone bath.

-

Lithiation: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in a suitable solvent is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1-2 hours. The lithiation occurs regioselectively at the 3-position due to the directing effects of the adjacent chlorine and nitrogen atoms.

-

Borylation: Triisopropyl borate, B(OiPr)₃, is then added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

-

Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield (4,6-Dichloropyridin-3-yl)boronic acid as a solid.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The unique substitution pattern of (4,6-Dichloropyridin-3-yl)boronic acid makes it a particularly valuable building block for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

The Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The primary application of (4,6-Dichloropyridin-3-yl)boronic acid in drug synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of CDK Inhibitors

(4,6-Dichloropyridin-3-yl)boronic acid has been utilized as a key intermediate in the synthesis of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Inhibitors targeting CDK4/6, in particular, have shown significant clinical success in treating certain types of breast cancer.[8]

Workflow for CDK Inhibitor Synthesis:

-

Suzuki Coupling: (4,6-Dichloropyridin-3-yl)boronic acid is coupled with a suitable aryl or heteroaryl halide (e.g., a substituted bromoaniline derivative) under standard Suzuki-Miyaura conditions. This reaction typically forms the core scaffold of the inhibitor.

-

Further Functionalization: The remaining chlorine atom on the pyridine ring (at the 6-position) serves as a handle for subsequent chemical modifications. This allows for the introduction of various substituents to optimize the compound's potency, selectivity, and pharmacokinetic properties. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions.

Representative Experimental Protocol: Suzuki Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction involving (4,6-Dichloropyridin-3-yl)boronic acid.

Reference: This protocol is based on general procedures for Suzuki couplings of dihalopyridines.[3][9]

-

Setup: To a dry reaction vessel (e.g., a Schlenk flask), add (4,6-Dichloropyridin-3-yl)boronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.1-1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).

-

Solvent: Anhydrous solvent, often a mixture like 1,4-dioxane and water, is added via syringe.

-

Reaction: The reaction mixture is heated, typically to 80-100 °C, and stirred for several hours (2-24 h), while monitoring the progress by an appropriate technique like TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling (4,6-Dichloropyridin-3-yl)boronic acid.

-

Hazard Identification: It is typically classified as an irritant, causing skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

(4,6-Dichloropyridin-3-yl)boronic acid is a prime example of a highly enabling chemical building block in modern drug discovery. Its strategic placement of reactive handles—the boronic acid for Suzuki coupling and the two distinct chlorine atoms for further diversification—provides a versatile platform for the synthesis of complex molecular architectures. Its demonstrated utility in the creation of potent kinase inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. As the demand for novel, highly specific targeted therapies continues to grow, the strategic application of such well-designed synthons will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Fray, M. J., et al. (2007). Patent WO 2007/138378 A1. Astex Therapeutics Ltd.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45789871, (4,6-Dichloropyridin-3-yl)boronic acid. Retrieved from [Link].[6]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link].[2]

-

Shaikh, I. R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link].[3]

-

Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link].[1]

-

ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link].[9]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link].[4]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. Retrieved from [Link].

-

MDPI. Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. Retrieved from [Link].[5]

- Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- Google Patents. Process for preparing organic boronic acid derivatives using diboronic acid.

- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.

- Hossain, D. M., et al. (2018). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Promotes Antitumor Immunity in Ovarian Cancer. Cancer Research, 78(20), 5835–5847.

- U.S. Patent 5,780,454. Boronic ester and acid compounds.

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link].

- Google Patents. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

- Google Patents. WO 03/011853 A1.

-

National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link].

-

ResearchGate. 15481 PDFs | Review articles in BORONIC ACIDS. Retrieved from [Link].

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

(4,6-Dichloropyridin-3-yl)boronic acid synthesis route

An In-Depth Technical Guide to the Synthesis of (4,6-Dichloropyridin-3-yl)boronic acid

Abstract

(4,6-Dichloropyridin-3-yl)boronic acid (CAS: 1070893-11-6) is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile precursor for introducing the 4,6-dichloropyridin-3-yl moiety into complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of the principal synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust and widely adopted methodologies: the classic halogen-metal exchange followed by borylation, and the modern palladium-catalyzed Miyaura borylation. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of a Dichloro-Substituted Pyridinylboronic Acid

The pyridine nucleus is a privileged scaffold in drug discovery. The presence of chlorine atoms at the 4- and 6-positions of the pyridine ring, combined with a boronic acid at the 3-position, creates a uniquely functionalized intermediate. This substitution pattern allows for sequential, site-selective cross-coupling reactions, enabling the construction of diverse molecular libraries from a single, advanced precursor. The synthesis of (4,6-Dichloropyridin-3-yl)boronic acid itself, therefore, is a critical first step in many multi-step synthetic campaigns. The two primary strategies for its synthesis leverage fundamentally different approaches to C-B bond formation, each with distinct advantages and considerations regarding reaction conditions, functional group tolerance, and scalability.

Methodology 1: Halogen-Metal Exchange and Borylation

This classical approach is a cornerstone of organoboron chemistry, relying on the generation of a highly reactive organometallic intermediate which is subsequently trapped by an electrophilic boron source. It remains one of the most fundamental and cost-effective methods for preparing pyridinylboronic acids on a large scale.

Core Principle & Mechanistic Rationale

The synthesis hinges on a two-step sequence:

-

Lithium-Halogen Exchange: A precursor, typically a 3-bromo-4,6-dichloropyridine, is treated with a potent organolithium reagent like n-butyllithium (n-BuLi). The greater lability of the C-Br bond compared to the C-Cl bond ensures a highly regioselective exchange, forming the 3-lithiated pyridine intermediate.

-

Borylation: The nucleophilic lithiated species attacks an electrophilic borate ester, such as triisopropyl borate or trimethyl borate.

-

Hydrolysis: The resulting boronate complex is hydrolyzed under acidic conditions to yield the final boronic acid.

Causality Behind Experimental Choices:

-

Cryogenic Conditions (-78 °C): The use of very low temperatures is critical.[2][3] The lithiated pyridine intermediate is extremely reactive and thermally unstable. Maintaining cryogenic temperatures prevents unwanted side reactions, such as decomposition or reaction with the solvent (typically anhydrous THF or ether), thereby maximizing the yield of the desired product.[2][3]

-

Anhydrous Environment: All reagents and solvents must be scrupulously dried. Organolithium reagents react instantaneously with protic sources, including trace amounts of water, which would quench the intermediate and halt the reaction.

-

Choice of Precursor: Starting with a 3-bromo derivative is a strategic choice founded on the well-established reactivity trend for halogen-metal exchange: I > Br >> Cl. This differential reactivity allows the C-Br bond to be selectively targeted while leaving the more robust C-Cl bonds intact.

Detailed Experimental Protocol: Lithiation-Borylation

Materials:

-

3-Bromo-4,6-dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 3-bromo-4,6-dichloropyridine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional hour.

-

Warm-up and Quench: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight.

-

Hydrolysis and Work-up: Cool the flask in an ice bath and cautiously quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (4,6-Dichloropyridin-3-yl)boronic acid can be further purified by recrystallization.

Workflow Visualization

Sources

An In-depth Technical Guide to the Solubility of (4,6-Dichloropyridin-3-yl)boronic acid

Introduction

(4,6-Dichloropyridin-3-yl)boronic acid is a pivotal building block in modern synthetic and medicinal chemistry. As a substituted pyridylboronic acid, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility in various solvent systems. An understanding of solubility is not merely an academic exercise; it is a critical parameter that dictates process scalability, reaction kinetics, product isolation, and the potential for crystallization and polymorphism.

This technical guide addresses the critical need for solubility data for (4,6-Dichloropyridin-3-yl)boronic acid. While specific, quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework for researchers. We will explore the key physicochemical properties of the compound, discuss the theoretical factors that influence its solubility, and present detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This guide is designed to empower researchers, scientists, and drug development professionals to generate the precise, reliable solubility data required for their work.

Physicochemical Properties and Expected Solubility Profile

To understand the solubility of (4,6-Dichloropyridin-3-yl)boronic acid, we must first consider its molecular structure.

-

Molecular Formula: C₅H₄BCl₂NO₂[1]

-

Molecular Weight: 191.81 g/mol [1]

-

Structure: The molecule consists of a pyridine ring substituted with two chlorine atoms and a boronic acid moiety (-B(OH)₂).

The presence of the polar boronic acid group, capable of acting as both a hydrogen bond donor and acceptor, alongside the electronegative chlorine atoms and the nitrogen atom in the pyridine ring, imparts a complex polarity to the molecule.

Expected Qualitative Solubility:

Based on the principles of "like dissolves like" and data from analogous compounds such as phenylboronic acid, a general solubility profile can be predicted[2][3]:

-

High to Moderate Solubility: Expected in polar aprotic solvents like ketones (acetone), ethers (tetrahydrofuran, dipropyl ether), and some chlorinated solvents (chloroform)[2]. These solvents can interact favorably with the polar regions of the molecule.

-

Low Solubility: Expected in nonpolar hydrocarbon solvents such as methylcyclohexane or hexane, which cannot effectively solvate the polar functional groups[3].

-

Variable Aqueous Solubility: The solubility in water is expected to be low but highly dependent on pH. At physiological pH, boronic acids are typically in their uncharged trigonal form[4]. In basic aqueous solutions (pH > pKa), the boronic acid can convert to the more soluble anionic tetrahedral boronate form[4].

Critical Factors Influencing Boronic Acid Solubility

The solubility of any compound is a multifactorial property. For boronic acids, several specific chemical behaviors must be considered.

Dehydration and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines[2][5].

This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent, temperature, and the specific substituents on the aryl ring[2]. Since the boroxine has significantly different polarity and solubility compared to the parent acid, this equilibrium can lead to challenges in obtaining reproducible solubility data[2]. It is a critical reason why standardized equilibration times are necessary in experimental protocols.

Solid-State Properties: Polymorphism

The arrangement of molecules in the solid crystal lattice can have a profound impact on solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different melting points, stabilities, and solubilities[6][7]. While specific polymorphic studies on (4,6-Dichloropyridin-3-yl)boronic acid are not publicly documented, researchers must be aware that lot-to-lot variability or different crystallization conditions could yield different solid forms, leading to variations in measured solubility.

pH and Ionization

In aqueous media, the Lewis acidity of the boron atom allows it to accept a hydroxide ion, converting the neutral trigonal planar boronic acid into an anionic tetrahedral boronate species[4]. This ionization significantly increases aqueous solubility. Therefore, pH is a critical variable when assessing the solubility of (4,6-Dichloropyridin-3-yl)boronic acid in any system containing water. The addition of polyols like mannitol can also increase aqueous solubility by forming boronate esters and lowering the apparent pKa[8].

The diagram below illustrates the key relationships influencing the solubility of this compound.

Caption: Key factors influencing the solubility of (4,6-Dichloropyridin-3-yl)boronic acid.

Experimental Protocols for Solubility Determination

Generating accurate solubility data requires robust and well-defined experimental methods. The two most common and valuable approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method (OECD 105)

This method is the gold standard for determining the equilibrium solubility of a compound, representing the true maximum concentration of a solute that can be dissolved in a solvent at a given temperature[9].

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution (supernatant) is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of solid (4,6-Dichloropyridin-3-yl)boronic acid to several vials (a minimum of three for reproducibility) containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is achieved[3].

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a sufficient period to reach equilibrium. For boronic acids, 24 to 48 hours is recommended to account for the acid-boroxine equilibrium[3][9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases[9].

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the middle of the liquid phase.

-

Analysis & Quantification: Dilute the aliquot with a suitable solvent and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[9][10]. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: Average the concentration values obtained from the replicate vials to report the final thermodynamic solubility, typically in units of mg/mL or µg/mL.

The workflow for this robust method is visualized below.

Caption: Workflow for the OECD 105 Shake-Flask thermodynamic solubility method.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput assessment used in early-stage drug discovery. It measures the concentration at which a compound precipitates from solution when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous or organic medium[11]. This value is often lower than the thermodynamic solubility but is invaluable for ranking compounds and flagging potential issues early.

Principle: A small volume of a concentrated DMSO stock solution is added to the test solvent. The formation of a precipitate is detected, usually by turbidimetry.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of (4,6-Dichloropyridin-3-yl)boronic acid in 100% DMSO (e.g., 10 mM)[3].

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations[3].

-

Assay Plate Preparation: To a separate 96-well plate, add the desired test solvent (e.g., phosphate-buffered saline, organic solvent).

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate. This rapid addition can induce supersaturation and subsequent precipitation[3].

-

Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer or plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Data Summary and Interpretation

As noted, specific quantitative solubility data for (4,6-Dichloropyridin-3-yl)boronic acid is sparse. The table below provides a template for how experimentally determined data should be structured and presented. For context, qualitative data points for the related phenylboronic acid are included as a proxy to guide initial solvent selection[2][12].

| Solvent | Temperature (°C) | Solubility (Proxy: Phenylboronic Acid) | Solubility (4,6-Dichloropyridin-3-yl)boronic acid |

| Dipropyl Ether | 25 | High[2] | TBD |

| Acetone | 25 | High[2] | TBD |

| Chloroform | 25 | Moderate[2] | TBD |

| Water (pH ~7) | 20 | 19 mg/mL[12] | TBD |

| Methylcyclohexane | 25 | Very Low[2] | TBD |

| (TBD: To Be Determined via the experimental protocols outlined above) |

Conclusion

A thorough understanding of the solubility of (4,6-Dichloropyridin-3-yl)boronic acid is indispensable for its effective application in research and development. While direct solubility values are not widely published, this guide provides the necessary scientific foundation and practical tools for their determination. By considering the inherent chemical properties of boronic acids—such as boroxine formation and pH-dependent ionization—and by employing robust experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data needed to optimize synthetic reactions, streamline purification processes, and inform formulation strategies. The methodologies and principles detailed herein serve as a comprehensive resource for any scientist working with this important chemical entity.

References

- Benchchem. An In-depth Technical Guide to the Solubility of 2,4-Dimethoxypyrimidine-5-boronic Acid in Organic Solvents.

- Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

- Benchchem. An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

-

Stetson, C.B. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4474. Available from: [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. United States. Available from: [Link]

- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

-

Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 8471-8478. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45789871, (4,6-Dichloropyridin-3-yl)boronic acid. Available from: [Link]

-

GlobalChemMall. (4,6-dichloropyridin-3-yl)boronic acid,hydrate. Available from: [Link]

-

Neto, B.A.D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Roberts, A.M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(38), 9449-9454. Available from: [Link]

- Benchchem. Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide.

-

Gillis, E.P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3430–3431. Available from: [Link]

-

Vranješ, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 634. Available from: [Link]

-

Pal, A. & Lahiri, S.C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 161(1), 135-143. Available from: [Link]

-

Neto, B.A.D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

ResearchGate. 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Available from: [Link]

-

ResearchGate. Polymorphism in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride. Available from: [Link]

-

Tsianou, M., et al. (2024). Polymorphism in Glu-Phe-Asp Proteinoids. International Journal of Molecular Sciences, 25(13), 7056. Available from: [Link]

Sources

- 1. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. benchchem.com [benchchem.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stability of (4,6-Dichloropyridin-3-yl)boronic Acid: Principles, Assessment, and Best Practices

Introduction: The Double-Edged Sword of a Privileged Building Block

(4,6-Dichloropyridin-3-yl)boronic acid is a pivotal reagent in modern medicinal chemistry and drug discovery. Its unique electronic and structural features, particularly the presence of a pyridine ring bearing two chlorine atoms, make it an invaluable building block for the synthesis of complex molecules through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions pave the way for the creation of novel carbon-carbon bonds, enabling the construction of diverse molecular scaffolds with potential therapeutic applications. However, the very attributes that make this boronic acid a potent synthetic tool also contribute to its inherent instability under various conditions.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of (4,6-Dichloropyridin-3-yl)boronic acid is not merely academic—it is a critical determinant of success in synthesis, ensuring reproducibility, maximizing yields, and maintaining the purity of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a foundational understanding of the degradation pathways affecting this valuable reagent, outlines robust experimental protocols for its stability assessment, and offers evidence-based best practices for its handling, storage, and utilization.

Pillar 1: Unraveling the Mechanisms of Degradation

The stability of any boronic acid, including (4,6-Dichloropyridin-3-yl)boronic acid, is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation.[3][4] The unique electronic landscape of the dichloropyridinyl moiety significantly influences the kinetics of these processes.

Protodeboronation: The Insidious Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is highly dependent on pH and the electronic nature of the aryl group.[4] For pyridyl boronic acids, the position of the boronic acid group is a critical factor. While 3- and 4-pyridyl boronic acids are relatively stable, 2-pyridyl boronic acids are notoriously prone to rapid protodeboronation.[5][6][7] (4,6-Dichloropyridin-3-yl)boronic acid, being a 3-pyridyl derivative, is expected to exhibit greater stability against protodeboronation compared to its 2-pyridyl counterparts.

The mechanism of protodeboronation is generally accepted to proceed through the formation of a tetrahedral boronate anion, which is more susceptible to electrophilic attack by a proton source.[4][8] The electron-withdrawing nature of the two chlorine atoms on the pyridine ring of (4,6-Dichloropyridin-3-yl)boronic acid can influence the Lewis acidity of the boron center and the overall rate of protodeboronation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of (4,6-Dichloropyridin-3-yl)boronic Acid in Synthetic Chemistry: A Technical Guide

Introduction: The Ascendancy of Pyridine-Based Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, pyridine-based boronic acids have emerged as indispensable building blocks. Their utility is primarily anchored in their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1][2] Among these valuable reagents, (4,6-Dichloropyridin-3-yl)boronic acid offers a unique structural motif, presenting medicinal chemists with a strategically functionalized pyridine ring for the elaboration of novel molecular architectures. The presence of two chlorine atoms provides distinct points for further chemical modification, either through subsequent cross-coupling reactions or nucleophilic aromatic substitution, thereby enabling the rapid generation of diverse compound libraries. This guide provides an in-depth technical overview of (4,6-Dichloropyridin-3-yl)boronic acid, encompassing its commercial availability, synthesis, key applications, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

(4,6-Dichloropyridin-3-yl)boronic acid, identified by the CAS number 1070893-11-6, is a stable, solid compound at room temperature.[3] Its molecular formula is C₅H₄BCl₂NO₂, corresponding to a molecular weight of 191.81 g/mol .[3] This reagent is commercially available from a range of specialty chemical suppliers, typically with purities of 95% or higher.[1][4][5][6][7]

Commercial Supplier Overview

| Supplier | Purity | Available Quantities |

| Amadis Chemical | 97% | 5g and bulk inquiry |

| BLD Pharm | Not specified | Inquire for details |

| CusaBio | 95% | Inquire for details |

| Molbase | 98% | 25kg and other quantities |

| Keying Chem | Not specified | Inquire for details |

| Moldb | 98% | Inquire for details |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of (4,6-Dichloropyridin-3-yl)boronic Acid: A Methodological Approach

Conceptual Synthetic Workflow

The synthesis would likely commence with a suitable dichloropyridine precursor, such as 3,5-dichloropyridine. The key transformation is a regioselective deprotonation or halogen-metal exchange, followed by quenching with a borate ester.

Figure 1: Conceptual workflow for the synthesis of (4,6-Dichloropyridin-3-yl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on analogous transformations.[8][9][10]

Materials:

-

3,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-dichloropyridine (1.0 equivalent) and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The regioselectivity of this step is crucial and is directed by the electronic and steric environment of the pyridine ring.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is stirred vigorously for 1-2 hours to facilitate the hydrolysis of the borate ester to the boronic acid.

-

Work-up and Purification: The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield (4,6-Dichloropyridin-3-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4,6-Dichloropyridin-3-yl)boronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][12][13][14] This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organohalide (or triflate), providing a powerful tool for the synthesis of biaryls and other conjugated systems.

Mechanistic Overview of the Suzuki-Miyaura Coupling

Sources

- 1. (4,6-Dichloropyridin-3-yl)boronic acid,1070893-11-6-Amadis Chemical [amadischem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1070893-11-6 | (4,6-Dichloropyridine-3yl)boronic acid - Moldb [moldb.com]

- 5. cusabio.com [cusabio.com]

- 6. molbase.com [molbase.com]

- 7. 1070893-11-6|(4,6-Dichloropyridine-3yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. scispace.com [scispace.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

(4,6-Dichloropyridin-3-yl)boronic Acid: A Strategic Building Block for Modern Kinase Inhibitor Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery of novel therapeutic agents. (4,6-Dichloropyridin-3-yl)boronic acid has emerged as a particularly valuable reagent, offering a unique combination of reactivity and structural features. This technical guide explores the potential applications of this molecule, focusing on its role as a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. We will delve into its reactivity profile, provide a validated protocol for its application in Suzuki-Miyaura cross-coupling, and present its strategic advantages in the context of structure-activity relationship (SAR) studies. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for accelerated and targeted drug discovery programs.

Introduction: The Convergence of Boronic Acids and Heterocyclic Scaffolds

The field of medicinal chemistry has been significantly advanced by the strategic incorporation of boron-containing moieties into drug candidates.[1][2][3][4] Boronic acids, in particular, have transcended their initial role as mere synthetic intermediates to become critical pharmacophores in their own right.[5][6] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has demystified concerns about the toxicity of boron and highlighted the unique ability of the boronic acid group to form reversible covalent bonds with biological nucleophiles, such as the threonine residue in the proteasome's active site.[1][6][7]

Concurrently, nitrogen-containing heterocycles, especially the pyridine ring, remain a cornerstone of pharmaceutical design. Their ability to engage in hydrogen bonding, π-stacking, and dipole interactions makes them privileged scaffolds for targeting a vast array of biological targets, most notably protein kinases.

(4,6-Dichloropyridin-3-yl)boronic acid sits at the intersection of these two powerful concepts. It is a trifunctional reagent that provides chemists with a robust platform for molecular elaboration:

-

A Boronic Acid Handle: Primed for reliable carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.

-

A Dichlorinated Pyridine Core: The two chlorine atoms serve dual purposes. They can act as key interaction points within a protein's binding site and offer additional handles for subsequent, selective chemical modifications. The electron-withdrawing nature of the chlorine atoms also modulates the reactivity of the pyridine ring.[8]

This guide will illuminate how these features can be synergistically exploited to accelerate the discovery of potent and selective drug candidates.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of (4,6-Dichloropyridin-3-yl)boronic acid is crucial for its effective deployment in a synthesis campaign.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄BCl₂NO₂ | PubChem[9] |

| Molar Mass | 191.81 g/mol | PubChem[9] |

| IUPAC Name | (4,6-dichloro-3-pyridinyl)boronic acid | PubChem[9] |

| CAS Number | 1070893-11-6 | PubChem[9] |

| Appearance | White to light yellow crystalline powder | ChemBK[10] |

Reactivity and Strategic Considerations

The primary utility of this reagent stems from the distinct reactivity of its three functional sites. A medicinal chemist can leverage this differential reactivity for controlled, sequential synthesis to build molecular complexity in a predictable manner.

-

Suzuki-Miyaura Coupling: The boronic acid at the C3 position is the most reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the facile introduction of a wide range of aryl or heteroaryl substituents.[11][12] This is typically the first transformation undertaken.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to SNAr reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at C6, particularly after the C3 position has been functionalized. This selectivity allows for a stepwise approach to building out the molecule.

This trifunctional nature enables a "vectorial elaboration" strategy, where chemists can systematically explore the chemical space around the central pyridine core to optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key reactive sites on (4,6-Dichloropyridin-3-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)–C(sp²) bonds in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[12][13] The protocol described below is a robust, self-validating starting point for coupling (4,6-Dichloropyridin-3-yl)boronic acid with a variety of aryl or heteroaryl halides.

Detailed Experimental Protocol

Objective: To synthesize a 3-aryl-4,6-dichloropyridine derivative via Suzuki-Miyaura cross-coupling.

Materials:

-

(4,6-Dichloropyridin-3-yl)boronic acid (1.0 equiv)

-

Aryl/Heteroaryl Halide (e.g., Bromide or Iodide) (1.1 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv, 5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 equiv)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert Gas (Argon or Nitrogen)

Methodology:

-

Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add (4,6-Dichloropyridin-3-yl)boronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system (1,4-Dioxane and Water). Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80-100 °C. Reaction progress should be monitored by a suitable analytical technique, such as LC-MS or TLC. Reactions are typically complete within 2-12 hours.[13][14]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-aryl-4,6-dichloropyridine product.

Caption: Simplified TAK1 signaling pathway leading to pro-survival gene expression.

A hypothetical TAK1 inhibitor could be synthesized using (4,6-Dichloropyridin-3-yl)boronic acid as the starting scaffold. The strategy would involve a Suzuki coupling to install a necessary aryl group, followed by a selective SNAr reaction at the C4 position to introduce a side chain that can occupy another pocket of the kinase.

Caption: Synthetic route to a hypothetical kinase inhibitor scaffold.

Applications in Targeting Tropomyosin Receptor Kinases (TRKs)

TRK fusions are oncogenic drivers in a wide range of tumors. [15]The development of TRK inhibitors like Larotrectinib and Entrectinib has validated this target class. [14][15]Many TRK inhibitors are built upon heterocyclic cores like pyrazolo[3,4-b]pyridine. 14boronic acid can serve as a key precursor for creating novel pyridine-based scaffolds that can be elaborated into potent pan-TRK or mutant-specific inhibitors. The synthetic logic is similar to the TAK1 example, where a Suzuki coupling followed by one or more SNAr reactions can rapidly generate a library of diverse compounds for screening.

Strategic Advantages in Drug Design

-

Rapid SAR Exploration: The trifunctional nature of the reagent allows for the rapid generation of a library of analogs. By keeping the core constant and varying the substituents at C3, C4, and C6, chemists can efficiently map the structure-activity relationships and optimize for target potency and selectivity.

-

Tuning Physicochemical Properties: The two chlorine atoms are not just synthetic handles; they significantly influence the molecule's properties. They are lipophilic and act as weak hydrogen bond acceptors. Replacing them with different groups (e.g., amines, ethers) allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.

-

Access to Novel Chemical Space: This building block provides a direct and efficient route to 3,4,6-trisubstituted pyridines, a scaffold that may be less explored than more common substitution patterns, offering opportunities to develop intellectual property and overcome resistance to existing drugs.

Conclusion

(4,6-Dichloropyridin-3-yl)boronic acid is more than just a chemical intermediate; it is a strategic tool for modern medicinal chemists. Its unique combination of a reactive boronic acid and a differentially functionalized pyridine core provides an efficient and versatile platform for the synthesis of complex molecules. Its application is particularly potent in the discovery of kinase inhibitors, where the resulting scaffold can effectively target the highly conserved ATP-binding site. By enabling rapid, vectorial elaboration of substituents, this reagent empowers drug discovery teams to accelerate their SAR campaigns, fine-tune drug-like properties, and ultimately shorten the timeline for identifying promising clinical candidates.

References

- ZCPC. (2025, December 18). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. API Manufacturer-ZCPC.

- ACS Publications. Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Crucial Role of 2,6-Dichloropyridine in Modern Pharmaceutical Synthesis.

- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.

- Wikipedia. 2,6-Dichloropyridine.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- PubChem. (4,6-Dichloropyridin-3-yl)boronic acid.

- NIH.

- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- ResearchGate. (2025, August 5).

- NIH.

- PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596).

- MDPI.

- Selleck Chemicals. Takinib TAK1 inhibitor.

- ResearchGate.

- Semantic Scholar.

- OUCI. Targeting TAK1: Evolution of inhibitors, challenges, and future directions.

- ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

- Sprin Publisher. (2025, May 17).

- ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.

- Selleckchem. TAK1 inhibitor | TAK1 agonist.

- NIH. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease.

- NIH.

- ChemBK. (2024, April 9). 5,6-DICHLOROPYRIDIN-3-YL-BORONIC ACID.

- ResearchGate.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 4. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 9. (4,6-Dichloropyridin-3-yl)boronic acid | C5H4BCl2NO2 | CID 45789871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Suzuki coupling protocol using (4,6-Dichloropyridin-3-yl)boronic acid

Application Notes & Protocols

Topic: Suzuki-Miyaura Coupling Protocol Using (4,6-Dichloropyridin-3-yl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (4,6-Dichloropyridin-3-yl)boronic acid in Complex Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry. Its broad adoption across academic and industrial laboratories, particularly in pharmaceutical and fine chemical industries, stems from its mild reaction conditions, remarkable functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

This document provides an in-depth guide to the application of a highly strategic building block: (4,6-Dichloropyridin-3-yl)boronic acid . The utility of this reagent lies in its trifunctional nature. It possesses a boronic acid for an initial Suzuki coupling, while the two chlorine atoms on the pyridine ring exhibit differential reactivity. This allows for selective, sequential functionalization, making it an invaluable precursor for creating libraries of complex, multi-substituted pyridine derivatives. Such scaffolds are prevalent in a multitude of biologically active molecules and approved drugs, particularly in oncology and for targeting protein kinases.[3]

Herein, we will explore the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, discuss key optimization parameters, and offer troubleshooting insights to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview